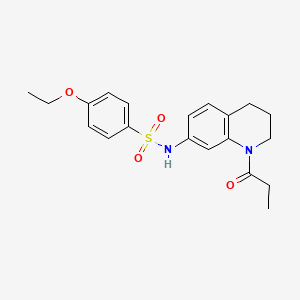
2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide, also known as FPTQ, is an important organic compound used in a variety of scientific and medical research applications. FPTQ is a relatively new compound that has been synthesized in the last few decades and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has been used in a variety of scientific research applications, including drug design and development, chemical synthesis, and biochemistry. It has been used in drug design and development as a potential drug target to treat diseases such as cancer, Alzheimer’s, and Parkinson’s. In chemical synthesis, it has been used as a catalyst in the synthesis of other organic compounds. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes.
Mecanismo De Acción
The exact mechanism of action of 2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is still not fully understood. However, it is thought to interact with proteins and enzymes in the body to produce its biochemical and physiological effects. It is believed to act as an inhibitor of certain enzymes, which can affect the activity of proteins involved in biochemical processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can affect the activity of proteins involved in biochemical processes. It has also been found to have anti-inflammatory properties and to be able to reduce the production of certain hormones. In addition, this compound has been found to reduce the production of certain neurotransmitters, which can affect the body’s ability to regulate mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. One of the main limitations is that it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound is a relatively new compound and there is still much to learn about its biochemical and physiological effects.
Direcciones Futuras
Given the wide range of potential applications for 2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide, there are many potential future directions for research. One potential future direction is to further investigate the biochemical and physiological effects of this compound and to develop more specific drugs that target certain proteins and enzymes. Additionally, further research could be done to develop more efficient methods of synthesizing this compound. Finally, further research could be done to explore the potential therapeutic applications of this compound, such as the treatment of various diseases.
Métodos De Síntesis
2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is synthesized in two steps. First, a compound known as N-ethyl-2-fluoro-1,2,3,4-tetrahydroquinoline-7-sulfonamide (ETQ) is synthesized through a reaction between ethylbenzene and 2-fluoro-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride. The second step involves reacting the ETQ with propanoyl chloride in the presence of a base, such as sodium hydroxide, to produce this compound.
Propiedades
IUPAC Name |
2-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-2-18(22)21-11-5-6-13-9-10-14(12-16(13)21)20-25(23,24)17-8-4-3-7-15(17)19/h3-4,7-10,12,20H,2,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIGVYCTEGSKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














